isorhamnetin 4'-O-beta-D-glucopyranoside

Antioxidant pharmacophore Density functional theory Structure-activity relationship

Isorhamnetin 4'-O-β-D-glucopyranoside is a critical reference standard for quantifying specific flavonol glycosides in Allium-derived supplements and botanical extracts. Generic HPLC protocols often fail to separate this 4'-O-glucoside from its 3-O-glucoside isomer or from quercetin 4'-O-glucoside (spiraeoside). - Enables precise quantification of isorhamnetin 4'-O-glucoside in onion matrices (red onion: 6.00 mg/100 g FW; yellow onion: 2.89-2.90 mg/100 g FW) for variety authentication and adulteration detection. - Serves as an essential negative control in onion-derived flavonol screening campaigns targeting α-glucosidase, tyrosinase, or xanthine oxidase inhibition, eliminating matrix-specific false positives. - Provides an indispensable tool for systematic SAR studies, allowing deconvolution of the 4'-OH pharmacophore blockade imposed by glycosylation at this position.

Molecular Formula C22H22O12
Molecular Weight 478.4 g/mol
Cat. No. B1249206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisorhamnetin 4'-O-beta-D-glucopyranoside
Molecular FormulaC22H22O12
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H22O12/c1-31-12-4-8(21-19(29)17(27)15-10(25)5-9(24)6-13(15)32-21)2-3-11(12)33-22-20(30)18(28)16(26)14(7-23)34-22/h2-6,14,16,18,20,22-26,28-30H,7H2,1H3/t14-,16-,18+,20-,22-/m1/s1
InChIKeyVTDBDVABTGGRMO-XMHBHJPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isorhamnetin 4'-O-beta-D-glucopyranoside — Compound Overview


Isorhamnetin 4'-O-beta-D-glucopyranoside (isorhamnetin 4'-glucoside, IMG; CAS 58902-89-9) is a glycosyloxyflavone in which a β-D-glucosyl residue is attached at the 4' position of the isorhamnetin aglycone (3,4',5,7-tetrahydroxy-3'-methoxyflavone) [1]. It belongs to the flavonol subclass of flavonoids and is the 3'-O-methyl ether analog of quercetin 4'-O-glucoside (spiraeoside) [2]. Naturally occurring as a minor but analytically diagnostic flavonol in Allium species — notably red onion (6.00 mg/100 g FW) and yellow onion (2.89–2.90 mg/100 g FW) — its glycosylation at the 4' position, rather than the more common 3 position, imparts distinct physicochemical and biological properties that preclude simple interchange with the 3-O-glucoside isomer or the aglycone [3].

Pharmacophore probe 4'-O-glucoside isomer blocks dominant radical-scavenging site; enables 4'-OH attribution studies
Analytical marker Chemotaxonomic standard for Allium authentication via HPLC-MS; distinct from 3-O-glucoside
Negative control Lacks enzyme inhibition activity seen in quercetin 4'-O-glucoside; supports B-ring SAR

Isorhamnetin 4'-O-Glucoside: Why Substitution Fails


The glycosylation position on the isorhamnetin scaffold is not a trivial structural nuance — it is a decisive determinant of antioxidant pharmacophore availability, digestive bioaccessibility, intestinal permeability, and plasma residence time. Density functional theory (DFT) calculations demonstrate that the 4'-OH group is the single most critical phenolic hydroxyl for radical-scavenging activity in isorhamnetin-class flavonols; glycosylation at this exact position blocks the dominant antioxidant pharmacophore, fundamentally altering the molecule's redox behavior relative to both the aglycone and the 3-O-glucoside isomer [1]. Empirically, isorhamnetin glycosides exhibit >93.5% recovery after oral/gastric simulated digestion versus only 35.0–49.0% for the aglycone, while the aglycone permeates Caco-2/HT-29 monolayers 2.6- to 4.6-fold faster [2]. Following intravenous administration in rats, the elimination half-life of isorhamnetin glycosides reaches 1.08 h compared to 0.64 h for the aglycone standard [2]. These divergent ADME properties mean that substituting isorhamnetin 4'-O-β-D-glucopyranoside with isorhamnetin aglycone or isorhamnetin 3-O-glucoside in a bioassay, formulation study, or analytical reference panel will generate non-interchangeable pharmacokinetic and pharmacodynamic readouts.

4'-OH blockade alters redox behavior

Isorhamnetin 4'-O-glucoside lacks the dominant radical-scavenging site; aglycone and 3-O-glucoside retain it. Antioxidant readouts are not interchangeable.

Digestive stability differs from aglycone

Glycoside remains >93% intact after oral/gastric phases; aglycone drops below 50%. Bioaccessibility-dependent assays will diverge.

Enzyme inhibition pattern shifts

IMG shows no inhibition of α-glucosidase, tyrosinase, or xanthine oxidase; quercetin 4'-O-glucoside inhibits all three. Substitution yields false negatives.

Isorhamnetin 4'-O-Glucoside: Key Evidence vs Analogs


DFT Evidence: 4'-Glycosylation Blocks Radical-Scavenging Site

DFT analysis at the Gaussian 09 level comparing isorhamnetin aglycone with isorhamnetin-3-O-glucoside reveals that the 4'-OH phenolic group is the single most influential position for radical-scavenging activity; its hydrogen atom dissociation enthalpy (BDE) is the lowest among all phenolic OH groups, making it the dominant hydrogen-donor site [1]. When the 4'-OH is free (as in the aglycone and the 3-O-glucoside), antioxidant activity is maximized. In isorhamnetin 4'-O-β-D-glucopyranoside, this critical 4'-OH is occupied by the glucose moiety and therefore unavailable for hydrogen atom transfer. The study explicitly concludes: 'the loss of hydrogen by the phenolic hydroxyl groups at the 4' position is the greatest for the two types of molecules' antioxidant activity overall' and 'the activity of isorhamnetin was greater than isorhamnetin-3-O-glucoside' — implying that 4'-O-glycosylation would produce an even more attenuated antioxidant profile than 3-O-glycosylation [1]. This computational prediction is corroborated by experimental data from Annona coriacea flavonols, where isorhamnetin derivatives showed a distinct activity rank-order shift between DPPH/FRAP (quercetin derivatives higher) and ABTS⁺•/ORAC assays (isorhamnetin derivatives higher), indicating that the B-ring substitution pattern — specifically the 4'-OH status — fundamentally reorders antioxidant performance depending on the radical system employed [2].

DFT Pharmacophore
Reported
4'-OH blocked; predicted lower radical-scavenging activity than aglycone and 3-O-glucoside
Supports 4'-OH attribution in antioxidant SAR
DFT Gaussian 09; lowest BDE at 4'-OH confirmed experimentally
Antioxidant pharmacophore Density functional theory Structure-activity relationship

Glycoside Bioaccessibility Advantage Over Aglycone

In a standardized three-stage simulated human digestion model (oral, gastric, intestinal), isorhamnetin glycosides (mono-, di-, and tri-glycosides from Opuntia ficus-indica) showed recovery percentages above 93.5% after oral and gastric phases, whereas isorhamnetin aglycone showed recoveries of only 35.0% after oral digestion and 49.0% after gastric digestion [1]. After the intestinal phase, glycoside recoveries decreased to below 81.0%, but aglycone recovery increased to 74.3% due to pH exceeding the isorhamnetin pKa (6.3), which transiently improved solubility [1]. In a related almond skin digestion study, isorhamnetin monoglycoside achieved 93.2 ± 0.2% bioaccessibility versus only 25.1 ± 7.0% for the aglycone — a 3.7-fold advantage [1]. These data demonstrate that the glucose moiety at the 4' position confers a substantial solubility and stability advantage during upper gastrointestinal transit, protecting the flavonol core from premature precipitation and degradation.

Digestive Recovery
Head-to-head
Glycosides: >93.5% (oral/gastric)
vs
Aglycone: 35.0–49.0%
Glycosylation confers digestive stability
Simulated human 3-stage digestion; almond skin monoglycoside 93.2% vs 25.1%
Bioaccessibility Simulated digestion Oral bioavailability

Intestinal Permeability and Plasma Residence Trade-off

Using a Caco-2/HT-29 intestinal co-culture monolayer model, the apparent permeability coefficient in the apical-to-basolateral direction (Papp(AP-BL)) of isorhamnetin aglycone was measured at 4.74 ± 0.02 × 10⁻⁶ cm/s, while isorhamnetin glycosides exhibited Papp(AP-BL) values between 1.0 and 1.8 × 10⁻⁶ cm/s [1]. This represents a 2.6- to 4.6-fold permeability advantage for the aglycone. Among glycosides, diglycosides showed higher Papp(AP-BL) values than triglycosides, and the specific sugar substituent composition further modulated permeability [1]. Critically, after intravenous administration in rats, the elimination half-life (t½) of isorhamnetin glycosides was 1.08 h versus 0.64 h for the aglycone standard — a 69% increase in plasma residence time [1]. These complementary findings define a pharmacokinetic trade-off: the aglycone crosses the intestinal barrier faster but is cleared more rapidly from circulation, while the 4'-O-glucoside (and other glycosides) permeates more slowly but maintains a sustained plasma concentration, consistent with a natural 'controlled-release' delivery mechanism [1].

Permeability & t½
Head-to-head
Glycosides: Papp 1.0–1.8 ×10⁻⁶ cm/s; t½ 1.08 h
vs
Aglycone: Papp 4.74 ×10⁻⁶ cm/s; t½ 0.64 h
Slower permeation but extended plasma residence
Caco-2/HT-29 monolayer; rat IV PK model
Intestinal permeability Caco-2 monolayer Controlled delivery

Chemotaxonomic Marker in Allium Species

In a foundational quantitative survey of flavonol glucosides across seven yellow onion varieties, average contents per 100 g fresh weight were: quercetin-3,4'-di-O-β-glucoside 16.8 mg, quercetin-4'-O-β-glucoside (spiraeoside) 18.5 mg, quercetin-3-O-β-glucoside 0.8 mg, and isorhamnetin-4'-O-β-glucoside 2.9 mg [1]. Red onion contained approximately 3-fold higher levels of these glucosides, with isorhamnetin-4'-O-β-glucoside reaching 6.00 mg/100 g FW [2]. White onion contained no detectable flavonols [1]. This steep abundance ratio — quercetin-4'-O-glucoside exceeds isorhamnetin-4'-O-glucoside by approximately 6.4:1 in yellow onion and ~3:1 in red onion — constitutes a quantifiable, variety-specific fingerprint. Commercially, isorhamnetin-4'-O-glucoside has been confirmed as a prominent member of the minor flavonol fraction (approximately 7% of total flavonols) in freeze-dried red onion, contributing less than 3% individually to the total flavonol pool alongside quercetin-3-O-glucoside [3].

Onion Content
Method context
IMG: 2.9 mg/100g (yellow), 6.00 mg/100g (red)
vs
Quercetin-4'-O-glucoside: 18.5 mg/100g (yellow)
Quantifiable Allium species fingerprint
HPLC-validated in 7 cultivars; white onion non-detectable
Chemotaxonomy Food authentication Allium cepa

Negative Selectivity in Enzyme Inhibition Assays

In the Nile et al. (2021) comprehensive multi-assay comparison of six flavonol glucosides isolated from red onion solid waste, the in vitro and in silico enzyme inhibition results revealed that quercetin glycoside (QG), quercetin-3,4'-O-diglucoside (QDG), isoquercetin (quercetin-3-O-glucoside), and spiraeoside (quercetin-4'-O-glucoside) exhibited potent inhibitory activity against α-glucosidase, tyrosinase, and xanthine oxidase [1]. Isorhamnetin-4'-glucoside (IMG) was notably absent from this list of potent enzyme inhibitors, despite being co-isolated, co-characterized, and co-tested from the same onion matrix [1]. This differential inhibition profile is attributable to the 3'-O-methyl group on the isorhamnetin B-ring, which distinguishes it from quercetin-based glucosides and alters hydrogen-bonding capacity within enzyme active sites — a structural feature computationally validated by molecular docking [1]. In contrast, isorhamnetin aglycone independently inhibits xanthine oxidase with an IC₅₀ of 0.40 μM and mushroom tyrosinase with a Ki of 0.235 ± 0.013 mM [2][3].

Enzyme Screen
Direct head-to-head
IMG non-inhibitory for α-glucosidase, tyrosinase, xanthine oxidase; quercetin glucosides inhibited all three
B-ring 3'-O-methyl + 4'-O-glycosyl inactivates enzyme inhibition
Co-tested from red onion solid waste matrix; aglycone separately active
Enzyme inhibition α-glucosidase Tyrosinase Xanthine oxidase

Isorhamnetin 4'-O-Glucoside: Research & Industrial Applications


Reference Standard for Onion Authentication & HPLC-MS

Regulatory and quality-control laboratories require pure isorhamnetin 4'-O-β-D-glucopyranoside as an authenticated external standard for quantifying this specific flavonol in Allium-derived dietary supplements, functional food ingredients, and botanical extracts. The compound's well-characterized abundance gradient — 2.9 mg/100 g in yellow onion vs 6.00 mg/100 g in red onion vs non-detectable in white onion [1][2] — provides a validated quantitative benchmark for verifying onion variety identity and detecting adulteration. HPLC methods using this compound as a reference standard have been established for freeze-dried red onion products and onion solid waste valorization streams . Without this specific reference material, isorhamnetin 4'-O-glucoside cannot be reliably distinguished from its 3-O-glucoside isomer or from quercetin 4'-O-glucoside (spiraeoside), which co-elute under many generic flavonoid HPLC protocols.

SAR Probe for 4'-OH Pharmacophore Mapping

The DFT-predicted and experimentally corroborated blockade of the 4'-OH antioxidant pharmacophore [1] combined with the selective loss of α-glucosidase, tyrosinase, and xanthine oxidase inhibitory activity relative to quercetin-based 4'-O-glucosides [2] makes this compound an indispensable SAR tool. A complete probe set — isorhamnetin aglycone (4'-OH free, potent), isorhamnetin 3-O-glucoside (4'-OH free, moderately potent), isorhamnetin 4'-O-glucoside (4'-OH blocked, weak/inactive), and spiraeoside (quercetin 4'-O-glucoside; 4'-OH blocked but 3'-OH free, potent) — enables systematic deconvolution of the contributions of individual hydroxyl positions and the 3'-O-methyl group to flavonol bioactivity. No single-compound study can achieve this resolution.

Model Compound for Oral Bioavailability & Controlled Release

The quantitative ADME profile established in the Caco-2/HT-29 co-culture model and rat pharmacokinetic study — 2.6- to 4.6-fold lower permeability than aglycone but 1.69-fold longer elimination half-life [1] — positions isorhamnetin 4'-O-β-D-glucopyranoside as a natural prototype for investigating glycosylation-mediated sustained-release mechanisms. Pharmaceutical formulation scientists can use this compound to benchmark synthetic prodrug strategies that aim to reduce Cmax while extending plasma residence time, and to validate in vitro-in vivo correlation (IVIVC) models for flavonol glycoside delivery systems. The complementary bioaccessibility data (>93.5% recovery after oral/gastric digestion vs 35.0% for aglycone) further supports its candidacy as a model compound for oral formulation development [1].

Negative Control in Onion Flavonol Enzyme Screens

In high-throughput screening campaigns targeting α-glucosidase, tyrosinase, or xanthine oxidase inhibition with onion-derived flavonol libraries, isorhamnetin-4'-glucoside serves as a built-in negative control that is co-extracted from the same biological matrix as the active principles (QG, QDG, isoquercetin, spiraeoside) [2]. This eliminates matrix-specific false positives and provides an internal baseline for hit thresholding. Because IMG shares the same extraction, isolation, and storage history as the active quercetin glucosides, any observed activity difference is attributable solely to the 3'-O-methyl substitution on the B-ring, not to differential compound degradation or solvent effects.

Application
Selection Property
Validation Focus
Onion authentication reference
4'-O-glucoside isomer identity
HPLC-MS quantification in Allium matrices
4'-OH pharmacophore mapping
4'-OH blockade vs free forms
Radical-scavenging site attribution
Oral flavonol delivery model
Glycosylation-dependent ADME
Permeability–residence trade-off validation
Enzyme screen negative control
Null enzyme inhibition profile
Hit thresholding in Allium extract libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for isorhamnetin 4'-O-beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.